molecular formula C8H5BrN2O B095339 4-Bromophthalazin-1(2H)-one CAS No. 19064-73-4

4-Bromophthalazin-1(2H)-one

Cat. No. B095339
CAS RN: 19064-73-4
M. Wt: 225.04 g/mol
InChI Key: DHXVJJHOVGTNDK-UHFFFAOYSA-N
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Description

4-Bromophthalazin-1(2H)-one is a chemical compound that serves as a key intermediate in the synthesis of various phthalazinone derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of phthalazinone derivatives can be achieved through multiple methods. One approach involves a catalyst-free one-pot four-component synthesis under ultrasonic irradiation at room temperature, using a neutral ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br) . Another method includes a four-step sequence starting with the cyclization of 2-formylbenzoic acid with hydrazine hydrate to form phthalazinone, followed by bromination, alkylation, and palladium-catalyzed coupling reactions to introduce various substituents . Additionally, Brønsted acidic ionic liquids like ([BMIm]HSO4) have been used as efficient catalysts for the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives .

Molecular Structure Analysis

The molecular structure of 4-Bromophthalazin-1(2H)-one is characterized by the presence of a bromine atom at the 4-position of the phthalazinone core. This structural feature is crucial for further functionalization through various chemical reactions, such as palladium-catalyzed cross-coupling .

Chemical Reactions Analysis

4-Bromophthalazin-1(2H)-one undergoes various chemical reactions to yield a wide array of derivatives. For instance, palladium-catalyzed sulfanylation has been used to synthesize alkylsulfanyl phthalazinone derivatives . Moreover, palladium-catalyzed isocyanide insertion has been employed to obtain 4-aminophthalazin-1(2H)-ones, which are heterocyclic compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromophthalazin-1(2H)-one derivatives are influenced by the substituents introduced during the synthesis. These properties are essential for the compounds' biological activity and their potential as pharmaceutical agents. The use of ionic liquids in the synthesis process not only provides a green chemistry approach but also facilitates the separation and purification of the products, which is beneficial for studying their properties .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Research has shown that 4-Bromophthalazin-1(2H)-one can be synthesized via palladium-catalyzed cross-coupling and isocyanide insertion methods. This provides access to various APOs with diverse biological activities and novel heterocyclic scaffolds (Vlaar et al., 2013).

  • Regioselective Synthesis : Another study demonstrates the regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones, a method that features the formation of these compounds from 2-formylbenzoic acids and hydrazine, followed by bromination and amination (Krishnananthan et al., 2016).

  • Ultrasound-promoted Synthesis : Utilizing ultrasound irradiation, a catalyst-free one-pot methodology was developed for synthesizing 2H-indazolo[2,1-b]phthalazine-triones, employing diverse aldehydes and producing products in good to excellent yields without byproducts (Shekouhy & Hasaninejad, 2012).

  • Pharmacological Applications : The 2-phenylphthalazin-1(2H)-one scaffold has been identified as a core skeleton for designing potent and selective human A3 adenosine receptor antagonists. This highlights its potential in drug discovery (Poli et al., 2011).

  • Development of MCH-R1 Antagonists : A study on 4-arylphthalazin-1(2H)-one derivatives identified them as potent antagonists of the melanin concentrating hormone receptor 1 (MCH-R1), though they faced limitations in pharmacokinetic properties (Lim et al., 2012).

  • Fluorescent Nanosheets for Ion Detection : Fluorescent organic nanosheets based on a phthalazine derivative were prepared for the selective recognition of Cr6+ and Mn7+ ions in aqueous media, demonstrating the compound's application in environmental sensing (Wakshe et al., 2021).

  • Review on Synthesis for Drug Discovery : A review article highlights the latest advances in the synthesis of phthalazinone derivatives, emphasizing their relevance in drug discovery processes and analyzing modifications of classical methodologies (Terán et al., 2019).

Safety And Hazards

The safety information for 4-Bromophthalazin-1(2H)-one includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-bromo-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXVJJHOVGTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346714
Record name 4-bromo-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophthalazin-1(2H)-one

CAS RN

19064-73-4
Record name 4-bromo-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of phthalhydrazide (3.2 g) and phosphorus pentabromide (19.0 g) was heated with stirring in carbon tetrabromide (50 g) at 125° for 16 hours. The cooled mixture was poured into water (50 cm3) and the product collected by filtration. The solid product was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with diethyl ether:dichloromethane, 1:3 by volume. Combination and evaporation of appropriate fractions afforded the title compound, m.p. 268°-271° (1.5 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Malinowski, E Fornal, B Sierocińska, R Czeczko… - Tetrahedron, 2016 - Elsevier
The synthesis of a series of new alkylsulfanyl phthalazinone and phthalazine derivatives is described. The target compounds were efficiently synthesized in a four step sequence, …
Number of citations: 7 www.sciencedirect.com
S Krishnananthan, D Smith, DR Wu, S Yip… - The Journal of …, 2016 - ACS Publications
An efficient regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(1H)-ones 5 is described. This new method features the formation of substituted phthalazin-…
Number of citations: 8 pubs.acs.org
L Yang, W Wang, Q Sun, F Xu, Y Niu, C Wang… - Bioorganic & medicinal …, 2016 - Elsevier
In this study we designed a series of proteasome inhibitors using pyridazinone as initial scaffold, and extended the structure with rational design by computer aided drug design (CADD)…
Number of citations: 23 www.sciencedirect.com
XJ Zhang, Y Xu, HX Mou, S Wang, SY Hao… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of novel 4-substituted phthalazinones as Aurora B kinase inhibitors was synthesized and evaluated the anti-proliferative activities against A549, HCT116, MCF-7 and HepG2 …
Number of citations: 6 www.sciencedirect.com
L Liang, W Wang, J Wu, F Xu, Y Niu… - … –A European Journal, 2013 - Wiley Online Library
There is widespread interest in the application, optimization, and evolution of the transition‐metal‐catalyzed arylation of N‐heteroarenes to discover full‐color tunable fluorescent core …
W Wang, X Feng, HX Liu, SW Chen, L Hui - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 2,4-disubstituted phthalazinones were synthesized and their biological activities, including antiproliferation, inhibition against Aurora kinases and cell cycle effects were …
Number of citations: 19 www.sciencedirect.com

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